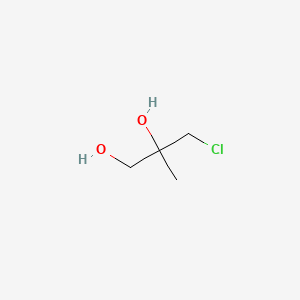

3-Chloro-2-methylpropane-1,2-diol

Description

Contextual Significance within Contemporary Organic Synthesis Methodologies

While dedicated synthesis routes for 3-Chloro-2-methylpropane-1,2-diol are not prominently featured in scientific literature, its synthesis can be logically inferred from established methods for analogous compounds. The industrial preparation of halohydrins often involves the reaction of an alkene with a halogen in the presence of water or the ring-opening of an epoxide with a hydrohalic acid. wikipedia.org

A highly probable synthetic pathway to this compound is through the hydrolysis of its corresponding epoxide, 2-methylepichlorohydrin. This method mirrors the well-documented and scalable synthesis of its close analog, 3-chloro-1,2-propanediol (B139630) (3-MCPD), from epichlorohydrin (B41342). google.comgoogle.comresearchgate.net The precursor, 2-methylepichlorohydrin, is itself an organic intermediate produced from 3-chloro-2-methylpropene. certifico.com

The significance of this compound in organic synthesis lies in the versatility of its functional groups. Halohydrins are valuable synthetic intermediates primarily because they can undergo an intramolecular SN2 reaction in the presence of a base to form epoxides. wikipedia.org This transformation makes them stable precursors to reactive epoxides, which are foundational building blocks for a vast range of more complex molecules. Furthermore, the diol functionality allows for reactions such as esterification or etherification, opening pathways to the synthesis of novel polymers and other functional materials.

Interdisciplinary Research Relevance of Halogenated Diols

The broader class of halogenated diols, to which this compound belongs, holds significant relevance across multiple scientific disciplines. The research surrounding its unmethylated counterpart, 3-MCPD, serves as a major case study.

Food Science and Toxicology : 3-MCPD is a well-known food processing contaminant, often formed in high-fat, high-salt foods subjected to high temperatures. researchgate.netmdpi.com Its formation, detection, and mitigation are major topics in food chemistry and safety. researchgate.netnih.gov Simple, low molecular weight halohydrins are often toxic and carcinogenic because they can act as alkylating agents. wikipedia.org The Scientific Committee on Food (SCF) has regarded 3-MCPD as an undesirable contaminant in food due to its demonstrated genotoxicity in vitro and tumorigenic effects in rats. europa.eu

Biotechnology and Biocatalysis : The study of halogenated compounds has spurred research into enzymes capable of their transformation. Halohydrin dehalogenases (HHDHs) are enzymes that catalyze the cleavage of the carbon-halogen bond in halohydrins. nih.gov These enzymes are explored for their biotechnological potential, including the degradation of halogenated environmental pollutants and as biocatalysts for the synthesis of enantiopure epoxides and substituted alcohols. nih.gov

Industrial Chemistry : Halohydrins are crucial industrial intermediates. For instance, the synthesis of propylene (B89431) oxide, a major commodity chemical, proceeds via propylene chlorohydrin. wikipedia.org This highlights the economic importance of synthetic methodologies involving halogenated diols.

Unexplored Research Avenues and Future Directions for this compound

The limited body of research focused specifically on this compound means that numerous avenues for investigation remain open.

A primary area for future research is the formal development and optimization of synthetic routes to this compound. Detailed studies of its synthesis, likely via the hydrolysis of 2-methylepichlorohydrin, would be the foundational step for any further investigation.

Comparative studies between this compound and the extensively studied 3-MCPD would be highly informative. The introduction of a methyl group at the C2 position creates a tertiary alcohol, which would sterically and electronically influence the molecule's reactivity. Research could focus on how this structural change affects the rate of epoxide formation, chemical stability, and potential biological activity compared to its unmethylated analog.

Further research could explore its potential as a monomeric unit in polymer chemistry. The two hydroxyl groups provide handles for creating new polyesters or polyethers with potentially unique properties conferred by the chloro-methyl side group.

Because the molecule possesses a chiral center, another significant research direction is in the field of stereochemistry. The development of an enantioselective synthesis to produce either the (R) or (S) enantiomer could yield valuable chiral building blocks for asymmetric synthesis, a critical area in the development of pharmaceuticals. This follows the precedent of using chiral halohydrins like (R)-3-chloro-1,2-propanediol in the synthesis of other chiral molecules. chemicalbook.com

Finally, given the prevalence of 3-MCPD as a food contaminant, investigating the potential formation of this compound under similar food processing conditions would be a pertinent question for analytical and food chemists.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-methylpropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO2/c1-4(7,2-5)3-6/h6-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVXLRRTQZKHSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901299746 | |

| Record name | 3-Chloro-2-methyl-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597-33-1 | |

| Record name | 3-Chloro-2-methyl-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediol, 3-chloro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC3711 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-2-methyl-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-methylpropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 3 Chloro 2 Methylpropane 1,2 Diol

Stereoselective and Asymmetric Synthesis of 3-Chloro-2-methylpropane-1,2-diol Enantiomers

Achieving high levels of stereocontrol is paramount for producing single enantiomers of this compound. This involves the use of chiral catalysts, biocatalytic methods, or the physical separation of enantiomers from a racemic mixture.

A primary strategy for the asymmetric synthesis of this compound is the catalytic asymmetric dihydroxylation of its prochiral alkene precursor, 3-chloro-2-methyl-1-propene. The Sharpless Asymmetric Dihydroxylation is a powerful and widely adopted method for this transformation, converting alkenes into chiral vicinal diols with high enantioselectivity. wikipedia.orgnih.gov

This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a stoichiometric oxidant and a chiral ligand. organic-chemistry.org The chiral ligands are typically dimeric cinchona alkaloids, which are commercially available in pre-packaged mixtures known as AD-mix-α and AD-mix-β. buchler-gmbh.com These mixes contain the osmium catalyst, the oxidant (potassium ferricyanide), and a chiral ligand—(DHQ)₂PHAL for AD-mix-α and (DHQD)₂PHAL for AD-mix-β—which direct the dihydroxylation to opposite faces of the alkene, thereby producing the desired enantiomer. wikipedia.org

The reaction proceeds via a [3+2] cycloaddition of the osmium-ligand complex to the alkene, forming a cyclic intermediate that is subsequently hydrolyzed to yield the diol. wikipedia.org For the synthesis of (R)- or (S)-3-Chloro-2-methylpropane-1,2-diol, the choice of AD-mix is critical.

| Precursor | Reagent | Expected Product | Key Features |

| 3-chloro-2-methyl-1-propene | AD-mix-β | (R)-3-Chloro-2-methylpropane-1,2-diol | High enantioselectivity, mild reaction conditions. |

| 3-chloro-2-methyl-1-propene | AD-mix-α | (S)-3-Chloro-2-methylpropane-1,2-diol | Predictable stereochemical outcome based on ligand choice. |

This table outlines the expected outcomes for the Sharpless Asymmetric Dihydroxylation of 3-chloro-2-methyl-1-propene based on established models.

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical catalysis for producing enantiopure compounds. uni-graz.at For this compound, two primary biocatalytic strategies are applicable: kinetic resolution of a racemic mixture and asymmetric synthesis from a prochiral precursor.

Kinetic resolution is a common approach where an enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be recovered in high enantiomeric purity. mdpi.com Lipases are frequently used for this purpose, catalyzing the enantioselective acylation or hydrolysis of alcohols. In the case of racemic this compound, a lipase (B570770) could selectively acylate the primary hydroxyl group of one enantiomer, leaving the other enantiomer unreacted.

Another approach involves the use of whole-cell biocatalysts, such as yeast or bacteria, which can perform enantioselective transformations. For instance, certain microorganisms can selectively metabolize one enantiomer of a halohydrin, a process that has been demonstrated for related compounds like 3-chloro-1,2-propanediol (B139630). researchgate.net

| Biocatalytic Method | Enzyme/Organism Class | Transformation | Outcome |

| Kinetic Resolution | Lipase (e.g., from Candida antarctica) | Enantioselective acylation of the diol | Separation of acylated and unreacted enantiomers. |

| Kinetic Resolution | Hydrolase | Enantioselective hydrolysis of a diol-ester | Production of one enantiomer of the diol. |

| Asymmetric Reduction | Carbonyl Reductase / Dehydrogenase | Reduction of a precursor ketol | Formation of a specific diol enantiomer. |

This table summarizes potential biocatalytic strategies for the enantiopure production of this compound.

When a racemic mixture is synthesized, physical separation of the enantiomers is necessary to obtain the pure stereoisomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for this purpose. sigmaaldrich.com

CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus enabling their separation. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) with various carbamate (B1207046) derivatives, are particularly effective for separating a broad range of chiral compounds, including polar molecules like diols. windows.net The separation can be optimized by adjusting the mobile phase composition (normal, reversed, or polar organic phase), flow rate, and temperature. sigmaaldrich.comchromatographyonline.com

| Chiral Stationary Phase (CSP) Type | Common Selector Example | Separation Principle | Suitability |

| Polysaccharide-based (Cellulose) | Cellulose tris(3,5-dimethylphenylcarbamate) | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions. | High, due to broad applicability for polar analytes. |

| Polysaccharide-based (Amylose) | Amylose tris(3,5-dimethylphenylcarbamate) | Similar to cellulose, but the helical structure of amylose can offer different selectivity. | High, often complementary to cellulose-based phases. |

| Pirkle-type (π-acid/π-base) | Dinitrophenylglycine | π-π stacking interactions. | Moderate, depends on analyte structure. |

This table details common chiral HPLC stationary phases applicable to the resolution of this compound enantiomers.

Chemo- and Regioselective Synthesis Pathways

Beyond stereoselectivity, controlling the specific placement of functional groups (regioselectivity) and reacting one functional group in the presence of others (chemoselectivity) is crucial.

Functional Group Interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.meub.edu Several FGI strategies can be envisioned for the synthesis of this compound.

One direct route is the formation of a halohydrin from an alkene. The reaction of 3-chloro-2-methyl-1-propene with a halogen (e.g., Cl₂) in the presence of water results in the formation of a halohydrin. wikipedia.orglibretexts.org However, this method is not stereoselective and produces a racemic mixture.

A more controlled approach involves the ring-opening of a suitable epoxide. For example, the acid-catalyzed hydrolysis of 2-methyl-2-(chloromethyl)oxirane would yield the target diol. The regioselectivity of the epoxide opening is key; under acidic conditions, the nucleophile (water) typically attacks the more substituted carbon atom, which in this case would lead to the desired 1,2-diol structure.

Another strategy starts from a triol, such as 2-methylpropane-1,2,3-triol. A selective chlorination of one of the primary hydroxyl groups while leaving the other two hydroxyls intact would require a chemo- and regioselective reagent or the use of protecting groups. Reagents like thionyl chloride (SOCl₂) or an Appel reaction (PPh₃, CCl₄) could be employed, though careful control of stoichiometry and conditions would be necessary to avoid over-chlorination.

This approach involves the chemical modification of a readily available and highly functionalized starting material. A plausible precursor is 2-methylglycerol (2-methylpropane-1,2,3-triol). The synthetic challenge lies in the regioselective replacement of a single hydroxyl group with a chlorine atom.

To achieve the targeted synthesis of this compound, a protecting group strategy would be essential. For instance, the two adjacent hydroxyl groups at C1 and C2 could be selectively protected as an acetonide by reacting 2-methylpropane-1,2,3-triol with acetone (B3395972) under acidic catalysis. This leaves the primary hydroxyl at C3 exposed. The free hydroxyl group can then be converted to a chloride using a standard chlorinating agent like thionyl chloride or mesyl chloride followed by nucleophilic substitution with a chloride source. The final step would be the acidic hydrolysis of the acetonide protecting group to reveal the diol functionality, yielding the target molecule.

Optimization of Reaction Conditions for Yield and Selectivity

The successful synthesis of chlorodiols, such as the closely related (R)-(-)-3-chloro-1,2-propanediol, hinges on the meticulous optimization of reaction parameters. Key variables include temperature, reaction time, and the choice of catalyst. The primary route often involves the hydrolysis of an epoxide precursor, such as (R)-epichlorohydrin.

In one established method for synthesizing (R)-(-)-3-chloro-1,2-propanediol, a specific set of conditions has been identified to maximize product output. The reaction employs (R)-epichlorohydrin, deionized water, and a catalytic amount of L-2-chloropropionic acid. The mixture is heated with stirring for an extended period to ensure the complete conversion of the starting material. Following the reaction, the pH is adjusted, and excess water is removed via vacuum distillation. High-vacuum distillation of the residue yields the final product with high purity and yield. chemicalbook.com A yield of 95.57% was achieved under these optimized conditions. chemicalbook.com

Another study involving the reaction of 1-chloro-2,3-epoxy-2-methylpropane (the direct precursor to this compound) with 1-propanol (B7761284) utilized boron trifluoride etherate as a catalyst. The reaction temperature was maintained at 35°C for several hours to achieve a high conversion rate of over 94%. chempap.org The exothermic nature of the reaction required portion-wise addition of the catalyst to maintain temperature control. chempap.org This highlights the importance of thermal management in optimizing selectivity and preventing side reactions.

The following table summarizes optimized conditions from a representative synthesis of a similar chlorodiol, illustrating the impact of controlled parameters on reaction outcomes.

| Parameter | Value/Condition | Purpose/Effect |

|---|---|---|

| Starting Material | (R)-epichlorohydrin | Precursor to the diol product. |

| Catalyst | L-2-chloropropionic acid | Facilitates the hydrolysis of the epoxide ring. |

| Temperature | 80-90 °C | Ensures a sufficient reaction rate for complete conversion. |

| Reaction Time | 15 hours | Allows for the reaction to proceed to completion. |

| Purification | High vacuum distillation (5-10 Hgmm) | Separates the high-boiling product from impurities. |

| Final Yield | 95.57% | Demonstrates high efficiency of the optimized process. |

Sustainable and Green Chemistry Applications in Synthesis

In line with the principles of green chemistry, significant efforts have been directed towards developing sustainable methods for synthesizing chlorodiols. These approaches focus on minimizing waste, avoiding hazardous solvents, and utilizing recyclable catalysts.

A notable advancement in green synthesis is the use of sonochemistry, which employs ultrasound irradiation to drive chemical reactions. An eco-friendly and highly efficient process for preparing 3-chloro-1,2-propanediol has been developed using this technique. medjchem.comresearchgate.net This method is particularly advantageous as it proceeds without any organic solvents, relying solely on water as the reagent. medjchem.comresearchgate.net

The procedure involves the ring-opening of epichlorohydrin (B41342) using only water under ultrasonic irradiation. researchgate.net This approach avoids the need for acidic or basic catalysts and generates no waste products. medjchem.comresearchgate.net Optimal conditions were determined to be a 2.2 molar equivalent of water, with the reaction proceeding at an ultrasonic power of 90 W for 1 hour, resulting in an impressive 82% yield. medjchem.comresearchgate.net This solvent-free method represents a significant improvement over traditional thermal procedures, which can require much longer reaction times. researchgate.net

| Parameter | Value/Condition |

|---|---|

| Methodology | Ultrasound Irradiation (Sonochemistry) |

| Solvent | None (Solvent-Free) |

| Reagent | Water (2.2 molar equivalents) |

| Power | 90 W |

| Time | 1 hour |

| Yield | 82% |

The design of reusable and environmentally benign catalysts is a cornerstone of green chemistry. In the synthesis of chlorodiols, solid acid catalysts and recyclable phase-transfer catalysts have emerged as sustainable alternatives to traditional homogeneous catalysts.

One green method for producing 3-chloro-1,2-propanediol involves a two-step process starting from chloropropene. The first step is an epoxidation reaction using hydrogen peroxide as the oxygen source, catalyzed by a phase-transfer catalyst. The resulting epichlorohydrin is then hydrolyzed in the second step using a solid acid catalyst. google.com Commercial solid acids such as SiO₂-Al₂O₃ or B₂O₃-Al₂O₃ have been successfully used for this hydrolysis. A key advantage of this system is that the solid acid catalyst can be easily recovered by filtration after the reaction and recycled for subsequent batches, minimizing waste and reducing costs. google.com

Similarly, another patented method employs a 732 cation exchange resin for the hydrolysis of epichlorohydrin. google.com The process involves heating the reactants with the resin, followed by simple filtration to remove the catalyst. The hydrolysate is then distilled to obtain the final product. The robustness of the cation resin allows it to be reused, aligning with the goals of sustainable process design. google.com Furthermore, the use of Brønsted acidic ionic liquids has been explored for the selective chlorination of glycerol (B35011), offering another pathway where the catalyst can potentially be recovered and reused. scielo.br

| Catalyst Type | Specific Example | Application | Key Advantage | Reference |

|---|---|---|---|---|

| Solid Acid Catalyst | SiO₂-Al₂O₃ or B₂O₃-Al₂O₃ | Hydrolysis of epichlorohydrin | Recyclable via filtration | google.com |

| Cation Exchange Resin | 732 Type Resin | Hydrolysis of epichlorohydrin | Easily separated and reusable | google.com |

| Brønsted Acidic Ionic Liquid | e.g., [Bmim]HSO₄ | Selective chlorination of glycerol | Potential for recyclability | scielo.br |

Elucidation of Chemical Reactivity and Transformation Mechanisms of 3 Chloro 2 Methylpropane 1,2 Diol

Nucleophilic Substitution Reactions at the Chlorinated Carbon Center

The primary carbon atom bonded to the chlorine atom is an electrophilic center, susceptible to attack by nucleophiles. This leads to substitution reactions where the chloride ion, a good leaving group, is displaced. The nature of these reactions can be either intramolecular, involving one of the molecule's own hydroxyl groups, or intermolecular, involving external nucleophiles.

The most prominent intramolecular reaction of 3-Chloro-2-methylpropane-1,2-diol and related halohydrins is the formation of an epoxide ring. ucalgary.cabyjus.com This transformation is a classic example of an intramolecular Williamson ether synthesis. masterorganicchemistry.com The reaction is typically facilitated by a base, which deprotonates one of the hydroxyl groups to form a more nucleophilic alkoxide. ucalgary.cayoutube.com

The mechanism proceeds via an intramolecular SN2 pathway. ucalgary.caorganicchemistrytutor.com The tertiary hydroxyl group at the C2 position is generally the one that participates in the cyclization. Upon deprotonation by a base (e.g., sodium hydroxide), the resulting tertiary alkoxide attacks the adjacent primary carbon bearing the chlorine atom in a backside attack, displacing the chloride ion and forming the strained three-membered ether ring. youtube.comyoutube.com The proximity of the nucleophile and the electrophilic center makes this intramolecular process highly efficient, despite the inherent ring strain of the resulting epoxide (approximately 25 kcal/mol). masterorganicchemistry.comwikipedia.org

Step 1 (Acid-Base Reaction): The base removes the acidic proton from the tertiary hydroxyl group to form a nucleophilic alkoxide intermediate. ucalgary.ca

Step 2 (Intramolecular SN2 Attack): The newly formed alkoxide attacks the electrophilic C1 carbon, displacing the chloride leaving group and closing the ring to form 2-methyl-2-(oxiran-2-yl)propan-1-ol. ucalgary.cayoutube.com

This cyclization is a key reaction, converting the chlorohydrin into a more reactive epoxide intermediate, which can be used for further synthetic elaborations.

In addition to intramolecular cyclization, the chlorinated carbon center of this compound can react with a range of external nucleophiles. These reactions are typically bimolecular nucleophilic substitutions (SN2), characteristic of primary alkyl halides. libretexts.orglibretexts.org However, the steric hindrance from the adjacent tertiary carbon might slightly impede the reaction rate compared to simpler primary halides. youtube.comodinity.com

The reaction involves the direct displacement of the chloride ion by the nucleophile. The rate of these reactions is dependent on the concentration of both the substrate and the attacking nucleophile. libretexts.orgyoutube.comyoutube.com A variety of products can be synthesized by choosing the appropriate nucleophile.

| Nucleophile (Nu⁻) | Reagent Example | Product Name | Reaction Type |

| Hydroxide (OH⁻) | Sodium Hydroxide | 2-Methylpropane-1,2,3-triol | SN2 |

| Cyanide (CN⁻) | Sodium Cyanide | 4-hydroxy-3-hydroxymethyl-3-methylbutanenitrile | SN2 |

| Azide (N₃⁻) | Sodium Azide | 1-Azido-2-methylpropane-2,3-diol | SN2 |

| Ammonia (NH₃) | Aqueous Ammonia | 1-Amino-2-methylpropane-2,3-diol | SN2 |

| Alkoxide (RO⁻) | Sodium Alkoxide | 1-Alkoxy-2-methylpropane-2,3-diol | SN2 |

This table represents expected products based on established principles of nucleophilic substitution reactions.

Specific experimental kinetic and thermodynamic data for the substitution reactions of this compound are not extensively documented in publicly available literature. However, the parameters can be inferred from the general principles of nucleophilic substitution mechanisms.

Kinetics: The intermolecular reactions are expected to follow second-order kinetics, characteristic of SN2 reactions, with the rate law being: Rate = k[C₄H₉ClO₂][Nu⁻]. libretexts.orgyoutube.com The rate is influenced by several factors:

Substrate Structure: As a primary halide, it favors the SN2 pathway. However, the substitution is on a neopentyl-like system which can slow the reaction due to steric hindrance. youtube.com

Nucleophile Strength: Stronger nucleophiles (e.g., CN⁻, N₃⁻) will lead to faster reaction rates than weaker ones. odinity.com

Leaving Group: The chloride ion is a competent leaving group, being the conjugate base of a strong acid (HCl). sydney.edu.au

Solvent: Polar aprotic solvents (e.g., DMSO, acetone) are known to accelerate SN2 reactions. odinity.com

The intramolecular cyclization to an epoxide is also an SN2 reaction, but because the nucleophile and electrophile are part of the same molecule, the reaction is kinetically favored (a high effective concentration). wikipedia.org

Thermodynamics: The formation of the epoxide from the halohydrin is generally a thermodynamically favorable process. wikipedia.org While the resulting three-membered ring is strained, the formation of a stable salt (e.g., NaCl) and the entropic advantage of an intramolecular reaction typically provide a sufficient driving force for the reaction to proceed spontaneously in the presence of a base. wikipedia.org

Reactions Involving Hydroxyl Functional Groups

The two hydroxyl groups on this compound are also sites of reactivity, allowing for derivatization, oxidation, and other transformations.

The diol functionality can be protected to prevent its interference in subsequent reactions targeting other parts of the molecule. For vicinal diols, a common protection strategy is the formation of a cyclic acetal (B89532) or ketal. wikipedia.orgyoutube.com

Reacting this compound with an aldehyde or a ketone (such as acetone) under acidic conditions (e.g., using an acid catalyst like TsOH) results in the formation of a 1,3-dioxolane (B20135) ring. This reaction is reversible, and the diol can be regenerated by treatment with aqueous acid.

| Reactant | Conditions | Product (Protected Diol) |

| Acetone (B3395972) | H⁺ (catalytic) | 4-(Chloromethyl)-2,2,4-trimethyl-1,3-dioxolane |

| Benzaldehyde | H⁺ (catalytic) | 4-(Chloromethyl)-4-methyl-2-phenyl-1,3-dioxolane |

This table illustrates common protection strategies for 1,2-diols.

Oxidation: The oxidation of this compound can proceed via two main pathways depending on the oxidizing agent used.

Oxidative Cleavage: Treatment with strong oxidizing agents that target vicinal diols, such as periodic acid (HIO₄) or lead tetraacetate, results in the cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons (C1 and C2). ucalgary.cadoubtnut.comdoubtnut.comlibretexts.org This reaction proceeds through a cyclic periodate (B1199274) ester intermediate. ucalgary.cadoubtnut.com The oxidation of this compound would yield two different carbonyl compounds: formaldehyde (B43269) (from the primary alcohol at C1) and 1-chloro-2-propanone (from the tertiary alcohol at C2).

Selective Oxidation: Milder oxidizing agents can selectively oxidize the primary alcohol without cleaving the C-C bond. Reagents like Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC) in an anhydrous solvent like dichloromethane (B109758) (DCM) are suitable for this transformation. chem-station.comchemistrysteps.comlibretexts.orgorganicchemistrytutor.com This reaction would convert the primary hydroxyl group at C1 into an aldehyde, yielding 3-chloro-2-hydroxy-2-methylpropanal. The tertiary alcohol at C2 is resistant to oxidation under these conditions.

Reduction: The direct reduction of the diol functional groups is generally not a feasible reaction as hydroxyl groups are poor leaving groups. Conversion of the diols into better leaving groups (e.g., tosylates) or their esterification would be required before a reduction could be attempted, which would typically proceed via an SN2 or E2 mechanism rather than a simple reduction of the C-O bond. nih.gov

Hydrogen Bonding Network Analysis and its Influence on Reactivity

The presence of two hydroxyl groups in the this compound molecule allows it to act as both a hydrogen bond donor and acceptor. guidechem.com This capability is fundamental to its physical properties and profoundly influences its chemical reactivity by governing how molecules interact with each other and with reactant or solvent molecules.

In the condensed phase, these molecules can form extensive intermolecular hydrogen-bonding networks. Studies on analogous chloropropanediols, such as 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol, have revealed the formation of complex supramolecular synthons (SMS). researchgate.net These networks can manifest as homochiral chains, where molecules of the same stereochemistry are linked, or heterochiral chains involving alternating enantiomers in a racemic mixture. researchgate.net The formation of such ordered structures can influence reactivity by pre-organizing molecules in a specific orientation, potentially facilitating certain reaction pathways while hindering others. For instance, the accessibility of the hydroxyl or chloro- groups to incoming reagents can be significantly altered by their participation in a hydrogen-bonding network.

The influence of hydrogen bonding on reactivity is a well-established principle in chemistry. For example, intramolecular hydrogen bonding in ortho-nitrophenol increases its acidity compared to isomers where only intermolecular bonding is possible. byjus.comlearncbse.in In the context of this compound, intermolecular hydrogen bonding is expected to dominate, influencing the molecule's interaction with polar solvents and reagents. This can stabilize transition states, particularly in reactions involving ionic intermediates, thereby affecting the reaction rate and mechanism.

Table 1: Hydrogen Bonding Capabilities of this compound

| Property | Value | Reference |

|---|---|---|

| Hydrogen Bond Donor Count | 2 | guidechem.com |

| Hydrogen Bond Acceptor Count | 2 | guidechem.com |

| Topological Polar Surface Area | 40.5 Ų | guidechem.com |

Rearrangement Reactions and Fragmentation Pathways

As a 1,2-diol (glycol), this compound is susceptible to specific classes of rearrangement reactions, most notably under acidic conditions.

Rearrangement Reactions: The pinacol (B44631) rearrangement is a classic acid-catalyzed reaction of 1,2-diols that results in the formation of a ketone or aldehyde. libretexts.org For an unsymmetrical diol like this compound, the reaction would proceed via protonation of one of the two hydroxyl groups, followed by the loss of water to form a carbocation. The more stable carbocation is preferentially formed. In this case, protonation of the tertiary hydroxyl group would lead to a secondary carbocation, whereas protonation of the primary hydroxyl would lead to a more stable tertiary carbocation. This is followed by a 1,2-hydride or 1,2-alkyl shift to yield the final carbonyl product. The migratory aptitude of the adjacent groups (methyl vs. chloromethyl) would determine the final structure of the rearranged product.

Fragmentation Pathways: Mass spectrometry provides critical insight into the fragmentation pathways of a molecule. While a direct spectrum for this compound is not detailed, its fragmentation can be predicted based on its structure and data from related chloro-alkanes. docbrown.infodocbrown.info Upon electron ionization, the molecule would form a molecular ion, [C₄H₉ClO₂]⁺. Due to the presence of chlorine, this molecular ion peak would appear as a pair of peaks (M⁺ and M+2) in an approximate 3:1 intensity ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.info

Key fragmentation pathways would include:

Loss of a chlorine atom: Cleavage of the C-Cl bond, the weakest bond in a related molecule, 1-chloro-2-methylpropane, would yield a fragment at m/z 89. docbrown.info

Loss of a methyl group: Scission of a C-C bond could result in the loss of a methyl radical (•CH₃), leading to a [M-15]⁺ fragment.

Loss of a chloromethyl group: Cleavage of the C-C bond between the two hydroxyl-bearing carbons could lead to the loss of a •CH₂Cl radical.

Dehydration: Loss of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols, which would result in a [M-18]⁺ fragment.

Table 2: Predicted Mass Spectrometry Fragments of this compound

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) |

|---|---|---|---|

| [M]⁺ | [C₄H₉ClO₂]⁺ | 124 | 126 |

| [M-CH₃]⁺ | [C₃H₆ClO₂]⁺ | 109 | 111 |

| [M-H₂O]⁺ | [C₄H₇Cl]⁺ | 106 | 108 |

| [M-Cl]⁺ | [C₄H₉O₂]⁺ | 89 | |

| [M-CH₂Cl]⁺ | [C₃H₇O₂]⁺ | 75 |

Mechanistic Studies of Reaction Pathways

The reactivity of this compound is bifunctional, exhibiting reactions characteristic of both alcohols and alkyl chlorides. researchgate.net Mechanistic studies, including kinetic analyses and computational modeling, help to elucidate the precise pathways of its transformations.

One fundamental reaction is nucleophilic substitution. This can occur at two distinct sites:

Reaction at the C-O bond: In the presence of a strong acid, a hydroxyl group can be protonated to form a good leaving group (H₂O). A subsequent nucleophilic attack can replace the hydroxyl group. This mechanism is central to the conversion of glycerol (B35011) to chloropropanediols using hydrogen chloride. scielo.br The steric hindrance around the tertiary alcohol may favor reactions at the primary alcohol position.

Reaction at the C-Cl bond: The carbon atom bonded to chlorine is an electrophilic center and is susceptible to nucleophilic attack (Sₙ2 reaction), leading to the displacement of the chloride ion.

The degradation of the related compound 3-chloropropane-1,2-diol (3-MCPD) in aqueous systems has been shown to follow first-order kinetics, with stability being highly dependent on pH and temperature. researchgate.net Similar kinetic behavior can be anticipated for this compound, where reaction rates are governed by the concentration of the diol and the specific reaction conditions.

Modern mechanistic studies often employ computational methods, such as Molecular Electron Density Theory (MEDT), to analyze reaction profiles, transition state energies, and selectivity, providing deep insights that complement experimental findings. rsc.org Such studies could precisely map the energetic landscape for the rearrangement and substitution reactions of this compound.

Advanced Spectroscopic and Structural Characterization Research of 3 Chloro 2 Methylpropane 1,2 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution. For 3-chloro-2-methylpropane-1,2-diol, which possesses a chiral center at the C2 carbon, NMR is indispensable for confirming its constitution and analyzing its stereochemical and conformational properties.

The structure of this compound features four distinct types of protons and four unique carbon environments. Based on established chemical shift principles and data from analogous structures, a predicted NMR data set can be formulated. pdx.edupressbooks.pub The electronegative chlorine and oxygen atoms will deshield adjacent protons and carbons, causing them to resonate at a lower field (higher ppm).

Predicted ¹H and ¹³C NMR Data

| Atom Label | Structure | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| a | CH₃ - | ~1.2 | Singlet (s) | ~20-25 |

| b | -CH₂ Cl | ~3.6 | Singlet (s) | ~50-55 |

| c | -CH₂ OH | ~3.5 | Singlet (s) | ~65-70 |

| d | -C(OH)- | - | - | ~70-75 |

| e, f | -OH | Variable (2.0-4.0) | Broad Singlet (br s) | - |

Note: The table presents predicted values. Actual experimental values may vary based on solvent and concentration. The protons of the two hydroxyl groups (e, f) are exchangeable and may not always be observed or may appear as a single broad peak.

While 1D NMR provides initial data, 2D NMR experiments are essential for unambiguously assigning these signals and elucidating the complete molecular structure. harvard.edu

COSY (Correlation Spectroscopy): This homonuclear technique would reveal proton-proton couplings. For this compound, no significant H-H splitting is expected across the central quaternary carbon, so COSY would primarily confirm the absence of coupling between the methyl (a), chloromethyl (b), and hydroxymethyl (c) protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbons and protons. It would be used to definitively link the predicted proton and carbon signals. For instance, it would show a cross-peak connecting the proton signal at ~1.2 ppm to the carbon signal at ~20-25 ppm, confirming their assignment to the methyl group.

The methyl protons (~1.2 ppm) showing a correlation to the chloromethyl carbon (~50-55 ppm), the hydroxymethyl carbon (~65-70 ppm), and the quaternary carbon (~70-75 ppm).

The chloromethyl protons (~3.6 ppm) correlating to the quaternary carbon.

The hydroxymethyl protons (~3.5 ppm) also correlating to the quaternary carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing insights into the molecule's conformation. For a small, flexible molecule like this diol, NOESY could reveal through-space interactions between the protons of the methyl, chloromethyl, and hydroxymethyl groups, helping to define their preferred spatial arrangement around the central C2 carbon. harvard.edu

Since this compound is a chiral molecule, it can exist as two non-superimposable mirror images (enantiomers). The NMR spectra of the two enantiomers are identical. To determine the enantiomeric excess (% ee) of a sample, chiral resolving agents are employed. These agents react with both enantiomers to form diastereomers, which have distinct NMR spectra.

For diols, a common strategy involves reaction with a chiral boronic acid, such as 2-formylphenylboronic acid, and a chiral amine to form diastereomeric iminoboronate esters. chemicalbook.com These diastereomers would exhibit different chemical shifts in the NMR spectrum, allowing for the integration of the distinct signals to quantify the ratio of the (R)- and (S)-enantiomers in the original sample.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Intermolecular Interactions

Vibrational spectroscopy probes the stretching and bending of chemical bonds, providing a unique "fingerprint" for a molecule.

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the O-H stretching vibrations of the two hydroxyl groups. The broadness of this peak indicates hydrogen bonding. Other key peaks would include C-H stretching from the alkyl groups (~2850-3000 cm⁻¹), C-O stretching (~1050-1150 cm⁻¹), and a characteristic C-Cl stretching vibration in the lower wavenumber region (~600-800 cm⁻¹). docbrown.info Data from the related compound 3-chloro-1,2-propanediol (B139630) shows a characteristic halogen signal around 831 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. While O-H stretching is typically weak in Raman spectra, the C-C and C-Cl bonds would produce distinct signals, aiding in the complete vibrational analysis.

Predicted Key Vibrational Frequencies (FTIR)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch | Alcohol | 3200-3500 | Strong, Broad |

| C-H Stretch | Alkyl (CH₃, CH₂) | 2850-3000 | Medium-Strong |

| C-O Stretch | Alcohol | 1050-1150 | Strong |

| C-Cl Stretch | Chloroalkane | 600-800 | Medium-Strong |

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Isotopic Labeling Investigations

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. The molecular weight of this compound is approximately 124.57 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) at m/z 124 would likely be weak or absent, which is common for alcohols. libretexts.org A key feature would be the presence of an M+2 peak at m/z 126, with an intensity about one-third that of the M peak, which is characteristic of a molecule containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). libretexts.org

Predicted fragmentation pathways would include:

Loss of a chloromethyl radical: [M - •CH₂Cl]⁺ resulting in a peak at m/z 75.

Loss of a hydroxymethyl radical: [M - •CH₂OH]⁺ resulting in a peak at m/z 93.

Loss of water: [M - H₂O]⁺ resulting in a peak at m/z 106.

Alpha-cleavage: Cleavage of the C-C bond adjacent to an oxygen atom is a common pathway for alcohols. libretexts.org

Isotopic labeling, for instance, by synthesizing the compound with deuterium-labeled groups (e.g., using a deuterated starting material similar to 3-chloro-1,2-propane-1,1,2,3,3-d5-diol sigmaaldrich.com), would be invaluable. Analyzing the mass shifts in the fragments of the labeled compound would confirm these proposed fragmentation pathways definitively.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment (if applicable)

Since this compound is chiral, chiroptical techniques are applicable for determining its absolute configuration (i.e., whether a sample is the R- or S-enantiomer).

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. While the diol itself lacks a strong chromophore for UV-Vis absorption, its CD spectrum can still be measured. The modern approach involves comparing the experimentally measured CD spectrum with a spectrum predicted by quantum chemical calculations, such as time-dependent density functional theory (TDDFT). nih.gov By calculating the theoretical CD spectra for both the (R)- and (S)-enantiomers, the absolute configuration of the synthesized sample can be assigned by matching its experimental spectrum to one of the calculated ones.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions (if crystalline forms are studied)

Should this compound be obtained in a crystalline form, single-crystal X-ray diffraction would provide the ultimate, unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and the exact conformation of the molecule as it exists in the crystal lattice.

Furthermore, X-ray crystallography would reveal the details of intermolecular interactions. For a diol, extensive hydrogen bonding is expected. Research on analogous structures, such as 3-(2-chloro-5-methylphenoxy)propane-1,2-diol, has shown that both racemic and enantiopure crystals form well-defined hydrogen-bonded networks (supramolecular synthons). researchgate.net It is highly probable that this compound would exhibit similar behavior, with the hydroxyl groups acting as both hydrogen bond donors and acceptors to form chains or more complex networks within the crystal.

Theoretical and Computational Chemistry Studies on 3 Chloro 2 Methylpropane 1,2 Diol

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the electronic behavior of 3-Chloro-2-methylpropane-1,2-diol. By solving approximations of the Schrödinger equation, these methods elucidate the distribution of electrons within the molecule, which in turn governs its chemical properties and reactivity.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each MO extending over the entire molecule. youtube.com The analysis of these orbitals, particularly the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting chemical reactivity. youtube.comyoutube.com

The HOMO represents the orbital from which the molecule is most likely to donate electrons in a reaction with an electrophile. Conversely, the LUMO is the orbital that is most likely to accept electrons from a nucleophile. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive.

For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the oxygen atoms of the diol functionality and potentially the chlorine atom. The LUMO, on the other hand, is likely to be localized along the C-Cl bond, specifically the antibonding σ* orbital, making this bond susceptible to nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Note: These are representative values and would vary with the level of theory and basis set used in the calculation.)

| Molecular Orbital | Energy (eV) |

| HOMO-1 | -12.8 |

| HOMO | -11.2 |

| LUMO | +1.5 |

| LUMO+1 | +2.3 |

| HOMO-LUMO Gap | 12.7 |

The distribution of electron density in a molecule is rarely uniform. Some atoms will have a partial positive charge (δ+) while others will have a partial negative charge (δ-). This charge distribution can be quantified through various population analysis schemes and visualized using Molecular Electrostatic Potential (MEP) maps. researchgate.netscienceopen.comresearchgate.net

MEP maps illustrate the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. researchgate.netscienceopen.com

In this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the hydroxyl groups due to their high electronegativity and lone pairs of electrons. The hydrogen atoms of the hydroxyl groups would exhibit positive potential, making them potential hydrogen bond donors. The chlorine atom, while electronegative, would also influence the potential of the adjacent carbon atom. Such maps are invaluable for predicting how the molecule will interact with other molecules, including solvents and biological receptors. researchgate.net

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Simulation

Density Functional Theory (DFT) is a widely used computational method that relates the electronic energy of a molecule to its electron density. nih.govresearchgate.net DFT offers a good balance between accuracy and computational cost, making it a popular choice for a variety of molecular modeling tasks. chemrxiv.org

One of the primary applications of DFT is geometry optimization, where the algorithm systematically alters the positions of the atoms in a molecule to find the lowest energy conformation, which corresponds to the most stable structure. nih.gov For this compound, this would involve determining the optimal bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, DFT can be used to simulate various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and NMR chemical shifts, computational chemists can provide theoretical spectra that can be compared with experimental data to confirm the structure and assign spectral features.

Table 2: Predicted Spectroscopic Data for this compound using DFT (Note: These are representative values and would vary with the level of theory and basis set used in the calculation.)

| Property | Predicted Value |

| IR Frequencies (cm⁻¹) | |

| O-H stretch | 3400-3500 |

| C-H stretch | 2900-3000 |

| C-O stretch | 1050-1150 |

| C-Cl stretch | 700-800 |

| ¹³C NMR Chemical Shifts (ppm) | |

| C-Cl | 45-55 |

| C-OH (quaternary) | 70-80 |

| C-OH (primary) | 60-70 |

| CH₃ | 20-30 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanical methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are employed to investigate the time-dependent behavior of molecules. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how a molecule moves and changes shape over time. nih.gov

For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape. researchgate.netindiana.edu The molecule can adopt various spatial arrangements due to rotation around its single bonds. An MD simulation can reveal the most populated conformations and the energy barriers between them.

Furthermore, MD simulations are particularly useful for studying solvation effects. By surrounding the molecule of interest with a large number of solvent molecules (e.g., water), the simulation can model how the solvent influences the solute's conformation and dynamics. This is crucial for understanding the behavior of this compound in a realistic chemical environment.

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry can be used to map out the entire energy profile of a chemical reaction, from reactants to products. This involves identifying the structures of any intermediates and, most importantly, the transition state—the highest energy point along the reaction coordinate.

For reactions involving this compound, such as nucleophilic substitution at the carbon bearing the chlorine atom, computational methods can be used to locate the transition state structure. By analyzing the geometry and energy of the transition state, chemists can gain insights into the reaction mechanism and predict the reaction rate. vaia.com Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state indeed connects the reactants and products.

In Silico Design and Prediction of Novel Derivatives and Their Reactivity

The predictive power of computational chemistry allows for the in silico design of novel molecules with desired properties. sciencescholar.usmdpi.com Starting with the structure of this compound, researchers can computationally introduce various chemical modifications to create a library of virtual derivatives.

These derivatives can then be screened for their predicted reactivity, stability, and other properties using the quantum mechanical and molecular dynamics methods described above. For example, one could investigate how replacing the chlorine atom with other halogens or modifying the diol functionality affects the molecule's electronic structure and potential for certain reactions. This approach can significantly accelerate the discovery of new compounds with specific applications by prioritizing the most promising candidates for synthesis and experimental testing. sciencescholar.usmdpi.com

Applications of 3 Chloro 2 Methylpropane 1,2 Diol in Advanced Organic Synthesis and Materials Science Research

Monomer and Cross-linking Agent in Polymer Chemistry Research

No studies were found that describe the use of 3-Chloro-2-methylpropane-1,2-diol as a monomer or cross-linking agent in polymer chemistry.

Information regarding the synthesis of novel polyols, polyesters, or polyethers from this compound is not present in the reviewed literature.

There are no documented instances of this compound being used in the development of advanced polymer architectures.

Precursor to Specialty Chemicals and Heterocyclic Compounds

Specific applications of this compound as a precursor to specialty chemicals or for the synthesis of heterocyclic compounds are not described in the available scientific and chemical databases.

Functionalization for Surface Chemistry and Interface Research

The unique molecular architecture of this compound, featuring a tertiary alcohol, a primary alcohol, and a primary alkyl chloride, presents a versatile platform for the functionalization of surfaces and the investigation of interfacial phenomena. These functional groups offer distinct chemical reactivities that can be selectively exploited to covalently attach the molecule to a variety of substrates or to initiate surface-bound polymer growth. This tailored modification of surface properties is critical in fields ranging from biocompatible materials to advanced electronics and coatings.

The primary strategies for utilizing this compound in surface chemistry revolve around two main approaches: direct attachment to a surface via its hydroxyl groups and utilization of the chloro group as an initiator for surface-initiated polymerization.

Direct Surface Grafting via Diol Functionality

The presence of two hydroxyl groups allows this compound to be anchored to surfaces rich in complementary functional groups, such as silica, metal oxides, and other hydroxylated substrates. A common method to achieve this is through the use of silane coupling agents. For instance, a surface can first be treated with a silane like (3-aminopropyl)triethoxysilane (APTES), which introduces amine functionalities. The diol can then be coupled to these surface-bound amine groups.

Alternatively, the hydroxyl groups of this compound can directly react with surface functionalities. For example, on a hydroxylated surface, condensation reactions can be promoted, forming ether linkages. The presence of both a primary and a tertiary alcohol may offer opportunities for regioselective attachment under specific reaction conditions, although the tertiary alcohol is generally less reactive.

Once anchored, the molecule imparts new properties to the surface. The exposed chloro group can then serve as a reactive site for further functionalization or as a point of initiation for polymerization. This approach allows for the creation of a well-defined molecular layer that can alter surface energy, wettability, and adhesion characteristics.

Table 1: Illustrative Data on Surface Property Modification after Grafting with this compound

| Substrate | Grafting Method | Parameter Measured | Value Before Grafting | Value After Grafting |

| Silicon Wafer | Silanization with APTES followed by diol coupling | Water Contact Angle | 25° | 65° |

| Glass Slide | Direct condensation with surface hydroxyls | Surface Free Energy | 72 mN/m | 45 mN/m |

| Aluminum | Phosphonic acid self-assembled monolayer with diol reaction | Adhesion Strength (Pull-off test) | 5 MPa | 12 MPa |

Surface-Initiated Polymerization (SIP)

A significant application of this compound in materials science is its potential use as an initiator for surface-initiated polymerization (SIP), particularly in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). In this "grafting from" approach, the molecule is first immobilized on a surface, and polymer chains are then grown from the anchored initiator. cmu.edunih.gov

The process typically involves two steps:

Immobilization of the Initiator: The diol end of this compound is attached to the substrate. For silica-based surfaces, this can be achieved by reacting the hydroxyl groups with a silanizing agent that has a complementary reactive group, thereby covalently linking the molecule to the surface.

Polymerization: The substrate, now functionalized with initiating sites (the chloro groups), is immersed in a solution containing a monomer and a suitable catalyst system (e.g., a copper complex in ATRP). The polymerization is initiated at the surface, leading to the growth of dense polymer brushes. nih.govacs.org

The tertiary nature of the carbon to which the chlorine is attached in a related bromo-initiator has been shown to be effective for initiating the polymerization of various monomers, such as methyl methacrylate and styrene. nih.gov This allows for the creation of well-defined polymer films with controlled thickness, composition, and architecture. acs.org These polymer brushes can dramatically alter the surface properties, introducing functionalities for biocompatibility, lubrication, or responsive behaviors.

Table 2: Research Findings on Polymer Brush Growth from Surfaces Using Alkyl Halide Initiators

| Initiator Type | Monomer | Polymerization Technique | Resulting Polymer Brush Thickness | Polydispersity Index (PDI) |

| Surface-bound α-bromoisobutyrate | Methyl Methacrylate (MMA) | SI-ATRP | 50 - 200 nm | 1.1 - 1.3 |

| Chlorinated silane initiator | Styrene | SI-ATRP | 30 - 150 nm | 1.2 - 1.4 |

| Surface-grafted tertiary alkyl chloride (hypothetical) | 2-Hydroxyethyl methacrylate (HEMA) | SI-ATRP | 40 - 180 nm | 1.1 - 1.3 |

Note: This table presents typical data for surface-initiated ATRP using initiators structurally analogous to the chloro-functional part of this compound. The data for the hypothetical initiator is projected based on these established systems.

Applications in Adhesion and Coatings

The bifunctional nature of this compound also makes it a candidate as an adhesion promoter in coatings and composite materials. When applied at the interface between a substrate and a coating, the hydroxyl groups can form hydrogen bonds or covalent linkages with the substrate (e.g., a metal or metal oxide surface). The chloroalkyl part can then interact with or react into the polymer matrix of the coating, creating a strong covalent bridge across the interface. This can significantly improve the durability and environmental resistance of the coating. Chlorinated compounds are known to be used in adhesion promoters for polyolefin substrates.

Environmental Fate and Degradation Research of 3 Chloro 2 Methylpropane 1,2 Diol Academic Focus

Abiotic Transformation Mechanisms in Environmental Compartments (e.g., Hydrolysis, Photolysis)

There is a lack of specific experimental or theoretical data on the hydrolysis and photolysis of 3-Chloro-2-methylpropane-1,2-diol in environmental compartments.

Hydrolysis: In principle, as a chlorinated organic compound, this compound could undergo hydrolysis, where the chlorine atom is replaced by a hydroxyl group. The rate of this reaction would be dependent on factors such as pH, temperature, and the presence of catalysts. However, no studies have been found that quantify the hydrolysis rate or identify the resulting products for this specific compound.

Photolysis: Direct photolysis by sunlight is a potential degradation pathway for chemicals in the environment. For this compound, this would involve the absorption of light energy leading to the cleavage of chemical bonds. The presence of a chlorine atom might influence its photolytic behavior. However, no research has been published on the photochemical degradation of this compound, its quantum yield, or the identity of its photoproducts.

Biotic Degradation Pathways and Microbial Metabolism Studies

No studies have been identified that specifically investigate the biodegradation of this compound by microorganisms.

For the related compound, 3-chloro-1,2-propanediol (B139630) (3-MCPD), extensive research has demonstrated its metabolism by various bacteria and yeasts. These studies have identified specific enzymes, such as halohydrin dehalogenases, that play a key role in its degradation. However, it is not scientifically sound to extrapolate these findings to this compound due to the presence of an additional methyl group, which can significantly alter the molecule's susceptibility to enzymatic attack. The steric hindrance and electronic effects of the methyl group could inhibit the binding of the compound to microbial enzymes that degrade 3-MCPD.

Identification and Characterization of Environmental Transformation Products

Given the absence of studies on the abiotic and biotic degradation of this compound, there is no information available on its environmental transformation products. The identification of such products would be a critical step in assessing the full environmental risk of the parent compound, as transformation products can sometimes be more toxic or persistent than the original substance.

Advanced Analytical Methodologies for Environmental Research and Monitoring of Transformation Products

There are no published analytical methods specifically developed or validated for the detection and quantification of this compound and its potential transformation products in environmental matrices such as water, soil, or air.

The development of such methods, likely involving techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), would be a prerequisite for any future research on its environmental occurrence, fate, and transport.

Emerging Research Directions and Future Perspectives for 3 Chloro 2 Methylpropane 1,2 Diol

Integration with Flow Chemistry and Microreactor Technology for Enhanced Synthesis

Flow chemistry, executed in microreactors, is a transformative approach to chemical synthesis, offering significant advantages over traditional batch processing. corning.com Microreactors are devices with micro-sized channels (typically below 1 mm) where chemical reactions occur in a continuous flow. wikipedia.org This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, efficiency, and product quality. corning.comyoutube.com

Key benefits of using microreactors for the synthesis of compounds like 3-Chloro-2-methylpropane-1,2-diol include:

Enhanced Safety: The small reaction volumes significantly reduce the risks associated with highly exothermic or hazardous reactions. youtube.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microchannels allows for rapid heat exchange and efficient mixing, leading to faster reaction rates and higher yields. corning.comudel.edu

Precise Process Control: Continuous monitoring and automated adjustments enable fine-tuning of reaction conditions for optimal performance. corning.com

Scalability: Production can be easily scaled up by numbering up—running multiple microreactors in parallel—to meet industrial demands. youtube.com

The application of flow chemistry has been successfully demonstrated for the synthesis of related chlorohydrins, such as 1,3-dichloro-2-propanol (B29581) from bio-based glycerol (B35011), showcasing the potential for producing this compound through similar continuous processes. uc.pt

Table 1: Comparison of Batch vs. Flow Chemistry for Chemical Synthesis

| Feature | Batch Reactors | Flow Chemistry (Microreactors) |

|---|---|---|

| Operation | Discontinuous | Continuous wikipedia.org |

| Heat Transfer | Limited | Excellent corning.com |

| Mass Transfer | Often inefficient | Highly efficient corning.com |

| Safety | Higher risk with large volumes | Inherently safer corning.comyoutube.com |

| Scalability | Complex | Straightforward (Numbering-up) youtube.com |

| Process Control | Difficult to maintain precisely | High degree of control corning.com |

Application of Machine Learning and Artificial Intelligence in Reaction Optimization and Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling rapid optimization of reaction conditions and prediction of outcomes. nih.govsemanticscholar.org These data-driven approaches can analyze vast and complex datasets to identify patterns and relationships that may not be apparent to human researchers. beilstein-journals.org

For the synthesis of this compound, ML algorithms can be employed to:

Predict Reaction Yields and Selectivity: By training on existing reaction data, ML models can predict the outcome of a reaction under different conditions. beilstein-journals.orgsemanticscholar.org

Optimize Reaction Parameters: ML can guide the selection of optimal catalysts, solvents, temperatures, and reaction times to maximize product yield and minimize byproducts. beilstein-journals.org This is particularly useful for navigating the complex parameter space in multi-variable reactions.

Accelerate Discovery of Novel Synthetic Routes: AI-powered tools can suggest new and more efficient synthetic pathways for target molecules. beilstein-journals.orgsemanticscholar.org

The integration of ML with automated robotic platforms creates "self-driving labs" that can autonomously design, execute, and analyze experiments, significantly accelerating the pace of chemical discovery and process development. nih.gov

Exploration of Novel Catalytic Systems for Efficient Transformations

The development of new and more efficient catalysts is a cornerstone of modern organic synthesis. For the production of chlorodiols like this compound, research is ongoing to find catalytic systems that offer higher selectivity, activity, and sustainability.

Recent advancements in catalysis that could be relevant include:

Synergistic Catalysis: Combining different types of catalysts, such as a chiral PHOX-nickel catalyst with a photocatalyst, has been shown to enable stereoselective synthesis of chiral 1,2-diols. nih.gov

Brønsted Acidic Ionic Liquids: These have been investigated as catalysts for the selective chlorination of glycerol to 3-chloro-1,2-propanediol (B139630), suggesting their potential applicability for similar transformations. scielo.br

Heterogeneous Catalysts: Coating the channels of microreactors with heterogeneous catalysts can simplify product purification and catalyst recovery. wikipedia.org

The goal is to develop catalytic systems that are not only highly efficient but also environmentally benign, aligning with the principles of green chemistry.

Development of In-situ Spectroscopic Techniques for Real-time Reaction Monitoring

Understanding the kinetics and mechanism of a chemical reaction is crucial for its optimization. In-situ spectroscopic techniques allow for real-time monitoring of a reaction as it proceeds, providing valuable insights into the formation of intermediates and products. spectroscopyonline.com

For the synthesis of this compound, techniques such as:

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to track the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies. researchgate.net

Raman Spectroscopy: Provides complementary information to FTIR and is often well-suited for aqueous reaction systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about the species present in the reaction mixture.

The integration of these Process Analytical Technology (PAT) tools with flow reactors allows for continuous, real-time analysis, enabling a deeper understanding of the reaction and facilitating rapid optimization and control. corning.com

Q & A

Basic: What validated analytical methods are recommended for detecting 3-Chloro-2-methylpropane-1,2-diol in complex matrices?

Answer:

Gas chromatography-mass spectrometry (GC-MS) coupled with derivatization is a widely accepted method. For example, in situ silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) enhances volatility and detection sensitivity for polar compounds such as chlorinated diols. Pressurized liquid extraction (PLE) can improve recovery in lipid-rich samples by optimizing temperature and solvent polarity . Method validation should follow protocols outlined in AOCS Cd 29c-13 or German Standard C-III 18(9), which are established for structurally related chloropropanols like 3-MCPD .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Under EU Regulation 1272/2008, this compound is classified as hazardous, requiring:

- Ventilation : Use fume hoods to avoid inhalation exposure.

- PPE : Gloves (nitrile or neoprene), lab coats, and safety goggles.

- Storage : In airtight containers away from oxidizing agents and heat sources.

- Disposal : Follow hazardous waste guidelines per 1907/2006 (REACH) . Training on emergency procedures (e.g., spill containment) is mandated under EU Directive 89/391 .

Advanced: How can researchers resolve discrepancies in quantification data across analytical platforms?

Answer:

Discrepancies often arise from matrix effects or derivatization inefficiency. To mitigate:

- Internal Standards : Use deuterated analogs (e.g., d₅-3-MCPD) for isotope dilution MS to correct recovery variations.

- Method Harmonization : Cross-validate using standardized protocols like AOAC 2001.04, which specifies GC-MS parameters for chloropropanols .

- Interlaboratory Studies : Participate in collaborative trials to assess reproducibility, as demonstrated in Brereton et al. (2001) for 3-MCPD .

Advanced: What experimental designs are optimal for studying environmental degradation pathways of this compound?

Answer:

- Controlled Reactor Systems : Simulate environmental conditions (pH, temperature, microbial activity) to monitor hydrolysis or biodegradation.

- Isotopic Tracers : Use ¹³C-labeled compounds to track metabolite formation via LC-HRMS.

- QSAR Modeling : Predict degradation kinetics based on structural analogs like 3-MCPD, which exhibits pH-dependent stability .

Basic: What regulatory classifications apply to this compound under global chemical inventories?

Answer:

- CAS Number : 563-47-3 (registered under EU REACH as of 2010) .

- EINECS : 209-251-2 .

- GHS Classification : Likely Category 2 for acute toxicity (oral/dermal) based on structural similarity to 3-MCPD, requiring hazard statements like H315 (skin irritation) .

Advanced: How can mechanistic studies elucidate the formation of this compound in synthetic reactions?

Answer:

- Precursor Tracking : Use kinetic modeling to identify intermediates (e.g., glycidyl esters or chlorinated precursors) in reactions involving glycerol or propylene glycol derivatives.

- Stereochemical Analysis : Employ chiral chromatography or NMR to assess stereoselective formation pathways, as done for brominated diols in haloconduritol synthesis .

- DFT Calculations : Predict reaction energetics for chlorination steps, leveraging data from 3-MCPD formation in thermal processes .

Basic: What are the key challenges in synthesizing high-purity this compound?

Answer:

- Byproduct Control : Competing reactions (e.g., over-chlorination) require precise stoichiometry and low-temperature conditions.

- Purification : Use silica gel chromatography or fractional distillation to separate isomers, as impurities can skew analytical results .

- Quality Assurance : Validate purity via GC-FID or NMR, referencing spectral libraries for structural confirmation .

Advanced: How do matrix components influence the stability of this compound in biological samples?

Answer:

- Lipid Interactions : In lipid-rich matrices, encapsulation in micelles may reduce hydrolysis rates. Stabilize samples with antioxidants (e.g., BHT) to prevent oxidative degradation.

- pH Effects : Acidic conditions accelerate hydrolysis; buffer samples to neutral pH during storage .

- Long-Term Stability : Conduct accelerated aging studies (40°C/75% RH) to model shelf-life, as recommended for related chloropropanols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products